Kki-5 (tfa)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

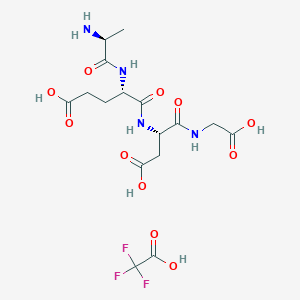

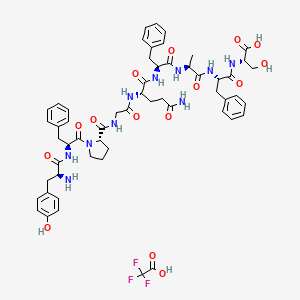

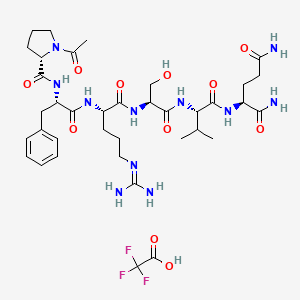

KKI-5 (TFA) ist ein spezifischer Inhibitor von Gewebs-Kallikrein, einer Serinprotease, die an verschiedenen physiologischen Prozessen beteiligt ist. Die Verbindung ist bekannt für ihre Fähigkeit, die Invasion von Brustkrebszellen durch die Zielsetzung der Kallikrein-Proteolyse-Stelle zu verringern . Die Peptidsequenz von KKI-5 entspricht den Aminosäuren 386-391 von bovinem Kininogen-1 und umfasst die Kallikrein-Proteolyse-Stelle .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von KKI-5 (TFA) beinhaltet die Herstellung von Substrat-Analog-Inhibitoren, die homolog zur Sequenz von Kininogen zwischen Serin 386 und Glutamin 392 sind . Der Syntheseprozess umfasst die folgenden Schritte:

Peptidsynthese: Die Peptidsequenz Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 wird mit Festphasen-Peptidsynthese (SPPS)-Techniken synthetisiert.

Trifluoressigsäure (TFA)-Behandlung: Das Peptid wird mit Trifluoressigsäure behandelt, um das Endprodukt KKI-5 (TFA) zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von KKI-5 (TFA) folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer für SPPS, großtechnische HPLC-Systeme für die Reinigung und kontrollierte Umgebungen für die TFA-Behandlung, um die Produktstabilität und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KKI-5 (TFA) durchläuft hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Die Verbindung ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Peptidsynthese: Bei der SPPS werden Reagenzien wie Fmoc-geschützte Aminosäuren, Kupplungsmittel (z. B. HBTU) und Entschützungsmittel (z. B. Piperidin) verwendet.

Reinigung: Lösungsmittel wie Acetonitril und Wasser sowie TFA werden bei der HPLC zur Reinigung verwendet.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von KKI-5 (TFA) gebildet wird, ist das Peptid Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, das dann mit TFA behandelt wird, um das Endprodukt zu erhalten .

Wissenschaftliche Forschungsanwendungen

KKI-5 (TFA) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: KKI-5 (TFA) wird auf seine Rolle bei der Hemmung der Invasion und Metastasierung von Brustkrebszellen untersucht.

Protease-Inhibitionsstudien: Die Verbindung wird verwendet, um die Hemmung von Gewebs-Kallikrein und ihre Auswirkungen auf verschiedene physiologische Prozesse zu untersuchen.

Arzneimittelentwicklung: KKI-5 (TFA) dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf Kallikrein-bezogene Pfade abzielen.

Wirkmechanismus

KKI-5 (TFA) entfaltet seine Wirkung durch die spezifische Hemmung von Gewebs-Kallikrein. Die Verbindung bindet an die Kallikrein-Proteolyse-Stelle und verhindert, dass das Enzym seine Substrate spaltet. Diese Hemmung reduziert die Invasion und Metastasierung von Krebszellen, indem sie die Kallikrein-vermittelten Pfade stört .

Wissenschaftliche Forschungsanwendungen

KKI-5 (TFA) has several scientific research applications, including:

Cancer Research: KKI-5 (TFA) is investigated for its role in inhibiting breast cancer cell invasion and metastasis.

Protease Inhibition Studies: The compound is used to study the inhibition of tissue kallikrein and its effects on various physiological processes.

Drug Development: KKI-5 (TFA) serves as a lead compound for developing new therapeutic agents targeting kallikrein-related pathways.

Wirkmechanismus

KKI-5 (TFA) exerts its effects by specifically inhibiting tissue kallikrein. The compound binds to the kallikrein proteolytic site, preventing the enzyme from cleaving its substrates. This inhibition reduces the invasion and metastasis of cancer cells by interfering with kallikrein-mediated pathways .

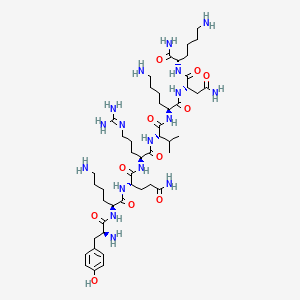

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Plasmin-Inhibitoren: Verbindungen, die Plasmin hemmen, eine weitere Serinprotease, und ähnliche Antikrebs-Eigenschaften aufweisen können.

Einzigartigkeit von KKI-5 (TFA)

KKI-5 (TFA) ist einzigartig aufgrund seiner spezifischen Hemmung von Gewebs-Kallikrein und seiner Fähigkeit, die Invasion von Brustkrebszellen zu verringern. Das Vorhandensein von TFA erhöht die Stabilität und Löslichkeit der Verbindung, wodurch sie zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung wird .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N11O9.C2HF3O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;3-2(4,5)1(6)7/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);(H,6,7)/t22-,23-,24-,25-,26-,28-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZSRLCMFNWABJ-FBOHXFPGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56F3N11O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,6R)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B8087298.png)

![(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B8087337.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-2,6-dimethyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6aR,6bR,8aR,9R,10S,12aS,14bR)-9-(hydroxymethyl)-2,2,6a,6a,6b,9,12a,14b-octamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylate](/img/structure/B8087361.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8087372.png)